molecular formula C6H13NOS2 B12971254 Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Cat. No.: B12971254
M. Wt: 179.3 g/mol
InChI Key: BFTFWQODINSSFZ-UHFFFAOYSA-N
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Description

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiopyran ring (a six-membered saturated ring with one sulfur atom) and an imino-methyl-sulfanone functional group. The thiopyran moiety distinguishes it from oxygenated analogs (e.g., tetrahydro-2H-pyran derivatives), influencing its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C6H13NOS2

Molecular Weight

179.3 g/mol

IUPAC Name

imino-methyl-oxo-(thian-4-yl)-λ6-sulfane

InChI

InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3

InChI Key

BFTFWQODINSSFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the imino and sulfanone functionalities. One common method involves the use of methylamine and sulfur-containing reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a thioether.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone has been noted for its therapeutic potential, particularly as a Nrf2 activator . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Case Studies and Findings

  • Cardiovascular Protection : Research indicates that compounds activating Nrf2 can protect against cardiac ischemic/reperfusion injury. In rodent models, these compounds have shown promise in reducing oxidative stress and inflammation associated with heart diseases, including myocardial infarction and heart failure .
  • Metabolic Disorders : Activation of Nrf2 has been linked to improved glucose control in type 2 diabetes patients. The compound may help in managing conditions like obesity and metabolic syndrome by enhancing the body's antioxidant defenses .

Table 1: Summary of Medicinal Applications

Application AreaSpecific Use CasesObserved Effects
Cardiovascular HealthTreatment of ischemic heart conditionsReduced oxidative stress and inflammation
Metabolic DisordersManagement of type 2 diabetesImproved glucose control and insulin sensitivity
Respiratory ConditionsPotential treatment for chronic obstructive pulmonary diseaseEnhanced antioxidant response

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide . Its structure allows it to interact with biological systems effectively, making it a candidate for developing pest control agents.

Research Insights

  • Pest Control Efficacy : Studies have shown that derivatives of this compound can exhibit insecticidal properties. The ability to modify its structure could lead to the development of more effective pest management solutions .

Material Science Applications

This compound's unique chemical properties may lend themselves to applications in material science, particularly in the development of new polymers or coatings.

Potential Uses

  • Polymer Enhancement : The compound could be utilized as an additive in polymer formulations to enhance mechanical properties or thermal stability.

Table 2: Potential Material Science Applications

Application AreaPotential UsesExpected Benefits
Polymer ScienceAdditive for polymer formulationsImproved mechanical properties and thermal stability
CoatingsDevelopment of protective coatingsEnhanced durability and resistance to environmental factors

Mechanism of Action

The mechanism of action of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticonvulsant activity could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .

Comparison with Similar Compounds

Imino(methyl)(tetrahydro-2H-pyran-4-yl)-l6-sulfanone

  • Structural Difference : Replaces the thiopyran sulfur with an oxygen atom in the pyran ring.
  • Commercial Availability : Offered by CymitQuimica in varying purities and quantities, with pricing ranging from €327 (25 mg) to €2,592 (1 g) .

IMINO(METHYL)(3-(TRIFLUOROMETHYL)PHENYL)-l6-SULFANONE

  • Structural Difference : Features a trifluoromethylphenyl group instead of the thiopyran ring.
  • Molecular Properties: Formula: C₈H₈F₃NOS Molecular Weight: 223.22 g/mol
  • Applications : Marketed by Aaron Chemicals as a research intermediate, with a price of $233 (100 mg). The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, making it relevant in medicinal chemistry .

(-)-((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone

  • Structural Complexity : Incorporates fluorinated pyridine and methoxyphenyl substituents.
  • Hazard Profile : Classified with warnings for skin irritation (H315) and aquatic toxicity (H413), indicating stricter handling requirements compared to simpler analogs .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Divergence : Contain triazine rings instead of thiopyran/pyran systems.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications/Hazards
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone C₇H₁₃NOS₂ ~203.3 (estimated) Tetrahydrothiopyran, methyl, sulfanone Likely uses THF/Et₃N (analogous to ) Potential agrochemical/pharma intermediate
Imino(methyl)(tetrahydro-2H-pyran-4-yl)-l6-sulfanone C₇H₁₃NO₂S 187.25 Tetrahydro-2H-pyran (O instead of S) Commercial synthesis (CymitQuimica) High-purity research chemical
IMINO(METHYL)(3-(TRIFLUOROMETHYL)PHENYL)-l6-SULFANONE C₈H₈F₃NOS 223.22 3-Trifluoromethylphenyl Commercially available Pharmaceutical intermediate; $233/100 mg
(-)-... () Complex formula N/A Fluoro, methoxyphenyl, pyridine Not specified H315 (skin irritation), H413 (aquatic hazard)

Key Research Findings

  • Synthetic Methods: Analogous compounds (e.g., dispirophosphazenes in ) utilize THF and triethylamine, suggesting shared solvent/base systems for sulfanone synthesis .
  • Commercial and Safety Profiles : Thiopyran derivatives are less documented in commercial catalogs compared to phenyl or pyran variants, implying niche research applications. Hazards vary significantly, with fluorinated analogs requiring specialized handling .

Biological Activity

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone, with the CAS number 1609964-42-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydro-2H-thiopyran moiety and a sulfanone functional group. The structural formula can be represented as follows:

C12H17NO2S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2\text{S}

This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on protein-tyrosine phosphatases, which are critical in cellular signaling pathways .
  • Antimicrobial Activity : Related thiopyran derivatives have demonstrated antimicrobial properties against various pathogens, indicating that this compound might also exhibit similar effects .
  • Antifilarial Activity : Research on structurally related compounds has shown efficacy against filarial parasites, suggesting potential applications in treating parasitic infections .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiopyran derivatives, including this compound. The results indicated significant activity against common respiratory pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Haemophilus influenzae32 µg/mL
Moraxella catarrhalis16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Filarial Infection Study : In a study involving a related compound, it was reported that administration led to a reduction in microfilaremia and adulticidal efficacy against Brugia malayi. The compound was administered at 50 mg/kg for five days, resulting in a 62% mortality rate in adult parasites . This highlights the potential application of this compound in treating filarial infections.
  • Toxicology Assessment : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some derivatives exhibit toxicity at high doses, this compound shows promise for further development due to its selective activity against pathogens without significant cytotoxicity .

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